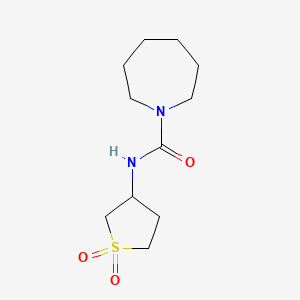
N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiolane ring with a dioxo substitution and an azepane ring attached to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE typically involves the reaction of a thiolane derivative with an azepane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction parameters is crucial to achieve high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane or azepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE can yield sulfoxides or sulfones, while reduction can produce thiolane or azepane derivatives.
Aplicaciones Científicas De Investigación
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxybenzamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE lies in its specific combination of the thiolane and azepane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N2O3S |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)azepane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O3S/c14-11(13-6-3-1-2-4-7-13)12-10-5-8-17(15,16)9-10/h10H,1-9H2,(H,12,14) |
Clave InChI |
JFSYAZFVJXQHRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





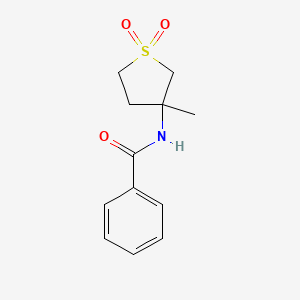
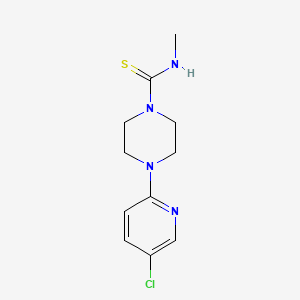
![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)
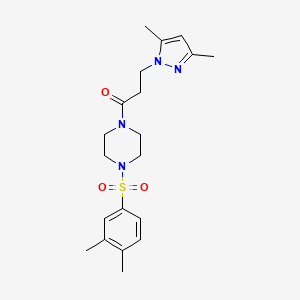
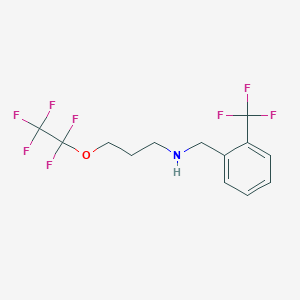
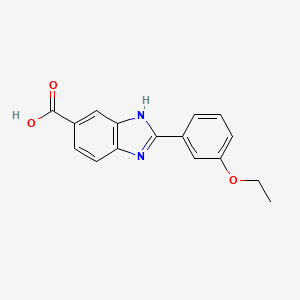
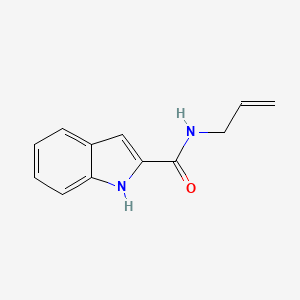
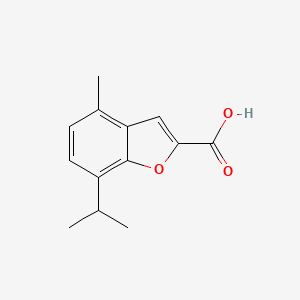

![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)

